Cas no 483-17-0 (Cephaeline)
Cephaeline structure
Product Name:Cephaeline
Cephaeline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
- (1'β)-7',10,11-Trimethoxyemetan-6'-ol
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
- CEPHAELINE
- 10,11,7'-Trimethoxy-emetan-6'-ol
- Cephaelin
- 7',10,11-Trimethoxyemetan-6'-ol
- Desmethylemetine
- QA971541A1
- Dihydropsychotrine
- Cepheline
- NSC32944
- Cephaelinel
- (-)-Cephaeline
- Prestwick2_000428
- Prestwick3_000428
- Prestwick1_000428
- Prestwick0_000428
- BSPBio_000416
- SPBio_002355
- CEPHAELINE [MI]
- AKOS030242139
- NS00041514
- HY-N4118
- ACon1_001325
- NCGC00180626-04
- MEGxp0_001992
- SR-02000000200-1
- CHEMBL255708
- CHEBI:3533
- SCHEMBL181711
- GNF-Pf-307
- NCI60_002878
- 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
- 5483-17-0
- 5853-29-2
- Q5063249
- C09390
- BRD-K80348542-001-01-4
- DTXSID501016520
- 483-17-0
- BDBM50478475
- CS-0032129
- Emetan-6'-ol, 7',10,11-trimethoxy-
- 1ST162321
- (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- UNII-QA971541A1
- Thiazole, 2-iodo-5-methyl-
- EINECS 207-591-6
- BPBio1_000458
- Alangine B
- MS-28608
- (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
- BRD-K80348542-339-03-4
- DTXCID401474711
- G60956
- (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- GLXC-20548
- DTGZHCFJNDAHEN-OZEXIGSWSA-N
- DA-62210
- Cephaeline
-
- Inchi: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
- Chiave InChI: DTGZHCFJNDAHEN-OZEXIGSWSA-N
- Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 466.28300
- Massa monoisotopica: 466.28315770 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 6
- Complessità: 664
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.2
- Peso molecolare: 466.6
- XLogP3: 4.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 115.5 ºC
- Punto di ebollizione: 569.42°C (rough estimate)
- Indice di rifrazione: 1.5800 (estimate)
- Solubilità: Quasi insolubile (0,061 g/l) (25°C),
- PSA: 63.19000
- LogP: 4.90710
- Rotazione specifica: D20 -43.4° (c = 2 in chloroform)
Cephaeline Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
Cephaeline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4118-1mg |
Cephaeline |
483-17-0 | 99.77% | 1mg |
¥1050 | 2025-04-16 | |
| MedChemExpress | HY-N4118-5mg |
Cephaeline |
483-17-0 | 99.77% | 5mg |
¥2200 | 2025-04-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-200 mg |
Cephaeline |
483-17-0 | 99.88% | 200mg |
¥33705.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-1000mg |
Cephaeline |
483-17-0 | 98% | 1000mg |
$1200 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-100mg |
Cephaeline |
483-17-0 | 98% | 100mg |
$350 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-20mg |
Cephaeline |
483-17-0 | 98% | 20mg |
$96 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-1 mg |
Cephaeline |
483-17-0 | 99.88% | 1mg |
¥1987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-5 mg |
Cephaeline |
483-17-0 | 99.88% | 5mg |
¥3987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-10 mg |
Cephaeline |
483-17-0 | 99.88% | 10mg |
¥5980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-25 mg |
Cephaeline |
483-17-0 | 99.88% | 25mg |
¥9987.00 | 2022-04-26 |
Cephaeline Letteratura correlata
-
1. CLI.—The alkaloids of ipecacuanhaFrancis Howard Carr,Frank Lee Pyman J. Chem. Soc. Trans. 1914 105 1591
-
2. 1365. Alkaloid biosynthesis. Part IX. The Ipecacuanha alkaloidsA. R. Battersby,R. Binks,W. Lawrie,G. V. Parry,B. R. Webster J. Chem. Soc. 1965 7459
-
3. Deacetylisoipecoside: the key intermediate in the biosynthesis of the alkaloids cephaeline and emetineNaotaka Nagakura,Gerhard H?fle,Meinhart H. Zenk J. Chem. Soc. Chem. Commun. 1978 896
-
Alfred H. Allen,G. E. Scott-Smith Analyst 1902 27 345b
-
Edmund Bishop,Waqar Hussein Analyst 1984 109 913
483-17-0 (Cephaeline) Prodotti correlati
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 357-08-4(Naloxone hydrochloride)
- 436-77-1(Fangchinoline)
- 52-53-9(verapamil)
- 131-10-2((-)-Berbine)
- 404-86-4(Capsaicin)
- 3466-75-9(Hydroxy Tetrabenazine - Mixture of cis and trans Isomers)
- 465-65-6(Naloxone)
- 475-67-2(Isocorydine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso